molecular formula C19H28NO2P B12525779 N-{[2-(Dicyclohexylphosphoryl)phenyl]methylidene}hydroxylamine CAS No. 861805-97-2

N-{[2-(Dicyclohexylphosphoryl)phenyl]methylidene}hydroxylamine

Cat. No.: B12525779
CAS No.: 861805-97-2
M. Wt: 333.4 g/mol
InChI Key: MWZFQXCFKCKIIR-UHFFFAOYSA-N
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Description

N-{[2-(Dicyclohexylphosphoryl)phenyl]methylidene}hydroxylamine is a chemical compound with the molecular formula C19H28NO2P. It is known for its unique structure, which includes a dicyclohexylphosphoryl group attached to a phenyl ring, and a hydroxylamine functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(Dicyclohexylphosphoryl)phenyl]methylidene}hydroxylamine typically involves the reaction of benzaldehyde derivatives with dicyclohexylphosphine oxide and hydroxylamine. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. The process may involve steps such as refluxing, stirring, and purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{[2-(Dicyclohexylphosphoryl)phenyl]methylidene}hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

N-{[2-(Dicyclohexylphosphoryl)phenyl]methylidene}hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[2-(Dicyclohexylphosphoryl)phenyl]methylidene}hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydroxylamine derivatives and phosphine oxides, such as:

Uniqueness

N-{[2-(Dicyclohexylphosphoryl)phenyl]methylidene}hydroxylamine is unique due to its combination of a dicyclohexylphosphoryl group and a hydroxylamine functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

CAS No.

861805-97-2

Molecular Formula

C19H28NO2P

Molecular Weight

333.4 g/mol

IUPAC Name

N-[(2-dicyclohexylphosphorylphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C19H28NO2P/c21-20-15-16-9-7-8-14-19(16)23(22,17-10-3-1-4-11-17)18-12-5-2-6-13-18/h7-9,14-15,17-18,21H,1-6,10-13H2

InChI Key

MWZFQXCFKCKIIR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)P(=O)(C2CCCCC2)C3=CC=CC=C3C=NO

Origin of Product

United States

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